3-(2,3-Dimethoxyphenyl)propanal
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Overview
Description
3-(2,3-Dimethoxyphenyl)propanal is an organic compound with the molecular formula C11H14O3 It is a derivative of phenylpropanal, where the phenyl ring is substituted with two methoxy groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,3-Dimethoxyphenyl)propanal can be synthesized through several methods. One common approach involves the hydroformylation of 2,3-dimethoxystyrene, followed by hydrogenation. The hydroformylation reaction typically uses a rhodium catalyst under high pressure of carbon monoxide and hydrogen. The resulting aldehyde is then hydrogenated to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 3-(2,3-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(2,3-Dimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)propanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxyphenyl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The methoxy groups can affect the compound’s reactivity and binding affinity, making it a useful tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanal: Similar structure but with methoxy groups at the 3 and 4 positions.
3-(2,4-Dimethoxyphenyl)propanal: Methoxy groups at the 2 and 4 positions.
3-(3,5-Dimethoxyphenyl)propanal: Methoxy groups at the 3 and 5 positions.
Uniqueness
3-(2,3-Dimethoxyphenyl)propanal is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and interactions. This makes it distinct from other dimethoxyphenylpropanal derivatives and valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3,5,7-8H,4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRXWNSRASZADX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562799 |
Source
|
Record name | 3-(2,3-Dimethoxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129150-13-6 |
Source
|
Record name | 3-(2,3-Dimethoxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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